molecular formula C13H8N2OS B1668015 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one CAS No. 99420-15-2

2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one

Cat. No. B1668015
CAS RN: 99420-15-2
M. Wt: 240.28 g/mol
InChI Key: GBAKVEWPYUIGHN-UHFFFAOYSA-N
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Patent
US06794383B2

Procedure details

Methyl thiosalicylate (1.6 g, 9.51 mM) and 2-cyanopyridine (1.0 g, 9.60 mM) were dissolved in toluene (2 ml), and then triethylamine (2 ml, 14.4 mM) was added thereto. After heating the mixture under reflux for 8 hours, and the toluene was distilled away. Ethanol was added to the residues, and the resulting precipitates were collected by filtration to give crude crystals (1.7 g). The product was purified by silica gel column chromatography (hexane:chloroform=5:1→chloroform) to give the title compound as crystals (1.0 g, 43.4%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
43.4%

Identifiers

REACTION_CXSMILES
[C:1]([O:10]C)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)#[N:13].C(N(CC)CC)C>C1(C)C=CC=CC=1>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:12]1[S:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1](=[O:10])[N:13]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)OC
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled away
ADDITION
Type
ADDITION
Details
Ethanol was added to the residues
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
to give crude crystals (1.7 g)
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography (hexane:chloroform=5:1→chloroform)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC2=C(C(N1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 43.4%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.